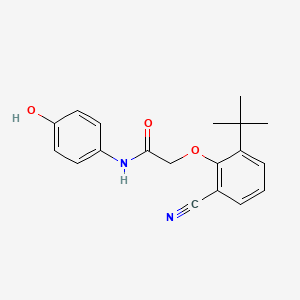
Hdac-IN-52
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hdac-IN-52 is a pyridine-containing histone deacetylase inhibitor that targets histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, and histone deacetylase 10 with inhibitory concentration 50 values of 0.189, 0.227, 0.440, and 0.446 micromolar, respectively . This compound is primarily used in cancer research due to its ability to inhibit the proliferation of various cancer cell lines .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hdac-IN-52 involves the use of carboxylic acids as starting materials, which are activated as esters or acyl chlorides to carry out nucleophilic acyl substitution reactions . The specific synthetic route and reaction conditions for this compound are not widely published, but it generally involves the formation of a pyridine ring and subsequent functionalization to achieve the desired inhibitory properties.
Industrial Production Methods
Industrial production methods for this compound are not explicitly detailed in the literature. large-scale synthesis would likely follow similar principles as laboratory synthesis, with optimization for yield, purity, and cost-effectiveness. This would involve the use of automated reactors, stringent quality control measures, and possibly the development of more efficient catalytic processes.
化学反応の分析
Types of Reactions
Hdac-IN-52 primarily undergoes reactions typical of pyridine-containing compounds, including:
Oxidation: The pyridine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the pyridine ring can lead to the formation of pyridine N-oxide derivatives, while reduction can yield various reduced pyridine compounds.
科学的研究の応用
Hdac-IN-52 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
作用機序
Hdac-IN-52 exerts its effects by binding to the zinc-containing catalytic domain of histone deacetylases, thereby inhibiting their enzymatic activity . This inhibition leads to the accumulation of acetylated histones, resulting in changes in chromatin structure and gene expression . The molecular targets of this compound include histone deacetylase 1, histone deacetylase 2, histone deacetylase 3, and histone deacetylase 10 . The pathways involved in its mechanism of action include the regulation of gene transcription, cell cycle progression, and apoptosis .
類似化合物との比較
Hdac-IN-52 is compared with other histone deacetylase inhibitors such as:
Ivaltinostat: Another histone deacetylase inhibitor with similar inhibitory properties.
BRD 4354 ditrifluoroacetate: A compound that targets similar histone deacetylases.
mTOR/HDAC-IN-1 HCl: A dual inhibitor that targets both histone deacetylases and the mammalian target of rapamycin.
This compound is unique due to its broad inhibitory activity against multiple histone deacetylases, making it a versatile tool for studying epigenetic regulation and developing new therapeutic strategies .
特性
分子式 |
C24H20N4O2 |
|---|---|
分子量 |
396.4 g/mol |
IUPAC名 |
N-(2-aminophenyl)-5-[(2-naphthalen-2-ylacetyl)amino]pyridine-2-carboxamide |
InChI |
InChI=1S/C24H20N4O2/c25-20-7-3-4-8-21(20)28-24(30)22-12-11-19(15-26-22)27-23(29)14-16-9-10-17-5-1-2-6-18(17)13-16/h1-13,15H,14,25H2,(H,27,29)(H,28,30) |
InChIキー |
MOHPPFRGEVZIHW-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(=O)NC3=CN=C(C=C3)C(=O)NC4=CC=CC=C4N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


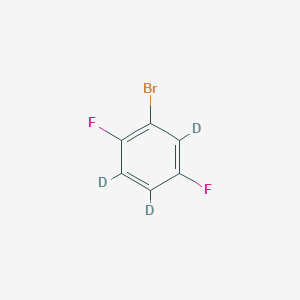
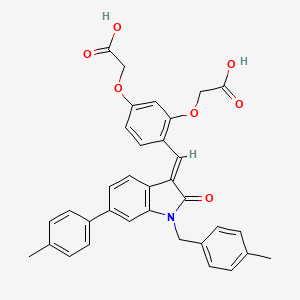
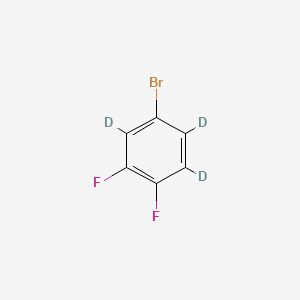
![1-[(2R,3S,5R)-3,4-dihydroxy-5-[(1R)-1-hydroxyethyl]oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393073.png)
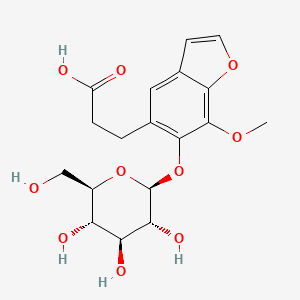
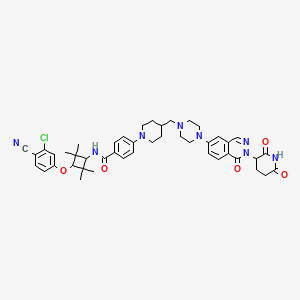
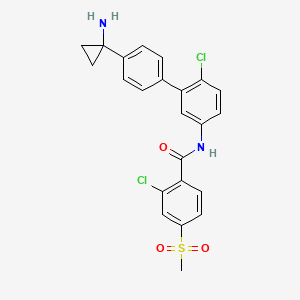
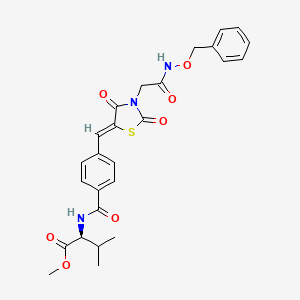
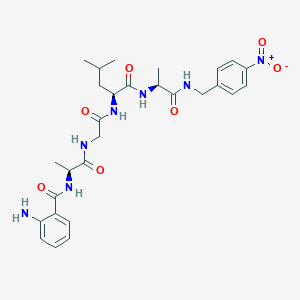
![6-[5-(5-chloro-2,4-difluorophenyl)-1H-pyrazol-4-yl]-N-[2-(4-propan-2-ylpiperazin-1-yl)ethyl]-1,5-naphthyridin-3-amine](/img/structure/B12393103.png)
![[(2R,4S,5R)-5-[5-(azidomethyl)-2,4-dioxopyrimidin-1-yl]-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12393104.png)


